molecular formula C22H18FN3O4S B6484731 N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide CAS No. 899980-59-7

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B6484731
CAS No.: 899980-59-7
M. Wt: 439.5 g/mol
InChI Key: OQXRNYJPSZDMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl core substituted at the phenyl ring with a fluorine atom and a 4-methoxybenzenesulfonamide group. The quinazolinone moiety is a bicyclic heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The sulfonamide group enhances solubility and binding affinity to biological targets, while the fluorine substituent modulates electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-14-24-20-6-4-3-5-18(20)22(27)26(14)15-7-12-19(23)21(13-15)25-31(28,29)17-10-8-16(30-2)9-11-17/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXRNYJPSZDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide (CAS Number: 899758-49-7) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18FN3O3S, with a molecular weight of 423.5 g/mol. The compound features a quinazolinone core structure, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC22H18FN3O3S
Molecular Weight423.5 g/mol
CAS Number899758-49-7

Anti-inflammatory Activity

Research indicates that compounds with a quinazolinone structure often exhibit significant anti-inflammatory properties. A study evaluating similar sulfonamide derivatives found that certain compounds demonstrated COX-2 inhibitory activity, which is crucial for mediating inflammation. Specifically, one related compound achieved a COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that this compound may also possess similar inhibitory effects on COX enzymes .

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549), liver (HepG2), and breast cancer (MCF-7). Compounds structurally related to this sulfonamide have been reported to induce apoptosis and cell cycle arrest in cancer cells .

Case Study: Cytotoxicity Evaluation

In a comparative study of sulfonamide-bearing quinazolinone derivatives, the compounds exhibited significant cytotoxicity against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
6MCF-710Induces apoptosis via Bcl-2 downregulation
10HepG215Cell cycle arrest in sub-G1 phase

Both compounds showed a dose-dependent increase in early and late apoptotic cells as measured by flow cytometry .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through the intrinsic pathway involving Bcl-2 family proteins.
  • Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds related to N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide exhibit significant antitumor properties. The quinazoline core is known for its ability to inhibit various kinases involved in cancer proliferation and survival pathways.

Case Study:
A study published in 2023 evaluated the compound's effectiveness against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antibacterial Properties

Another promising application is the antibacterial activity of this sulfonamide derivative. Sulfonamides are well-known for their role as antibiotics, and modifications to their structure can enhance efficacy against resistant bacterial strains.

Case Study:
Research conducted in 2024 assessed the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional sulfonamides, suggesting enhanced potency against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the fluoro group and the quinazoline moiety contributes significantly to its biological activity.

Structural Feature Impact on Activity
Fluoro groupEnhances lipophilicity and cellular uptake
Quinazoline coreInhibits kinase activity associated with tumor growth
Methoxybenzene sulfonamide groupImproves solubility and bioavailability

Development of Novel Derivatives

There is potential for synthesizing new derivatives with altered substituents to further enhance antitumor and antibacterial activities while minimizing side effects.

Clinical Trials

Given the promising preclinical results, advancing this compound into clinical trials for evaluation in humans could provide valuable insights into its therapeutic efficacy and safety profile.

Comparison with Similar Compounds

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Structure : These compounds () feature a 1,2,4-triazole-thione core substituted with fluorophenyl and sulfonamide groups.
  • Key Differences: Unlike the quinazolinone in the target compound, these triazoles exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

  • Structure : This compound () contains a triazolone ring with a cyclopropyl substituent and a 5-fluoro-2-methoxybenzenesulfonamide group.
  • Key Differences : The 5-fluoro substituent on the benzene ring contrasts with the 2-fluoro position in the target compound, which may affect steric interactions. The molecular weight (432.5) is lower than expected for the target compound, likely due to the smaller triazolone core .

Sulfonamide Derivatives with Benzimidazolone or Chromenone Cores

N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide

  • Structure: This compound () has a benzimidazolone core with a 4-methoxyphenoxy substituent.
  • The methoxy group at the para position aligns with the target compound, suggesting shared solubility profiles .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: This chromenone-containing compound () includes a pyrazolo[3,4-d]pyrimidine group and dual fluorine substituents.
  • Key Differences: The chromenone (flavone-like) core introduces conjugated carbonyl groups, which may enhance UV absorption properties. Its higher molecular weight (589.1 vs. ~430–450 for the target compound) could impact bioavailability .

Fluorine-Substituted Sulfonamides with Thiazolo-Pyridine Cores

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-60-9)

  • Structure : This compound () combines a thiazolo-pyridine heterocycle with a fluorophenylsulfonamide group.
  • The fluorine’s ortho position may increase steric hindrance relative to the target compound’s para-substituted sulfonamide .

Physicochemical and Spectral Comparisons

Property Target Compound Triazole-Thiones [7–9] Chromenone Derivative
Core Structure Quinazolinone 1,2,4-Triazole-thione Chromenone + Pyrazolopyrimidine
Key IR Bands νC=O ~1680 cm⁻¹ (quinazolinone) νC=S ~1250 cm⁻¹, νNH ~3300 cm⁻¹ νC=O (chromenone) ~1660–1680 cm⁻¹
Fluorine Substituents 2-Fluoro (phenyl ring) 2,4-Difluoro (phenyl ring) 5-Fluoro (chromenone), 3-Fluoro (phenyl)
Molecular Weight ~430–450 (estimated) 400–450 589.1

Implications for Drug Design

  • Quinazolinone vs. Triazole: The rigid quinazolinone core may offer better metabolic stability than tautomeric triazoles, which could undergo redox cycling .
  • Fluorine Positioning : The 2-fluoro substituent in the target compound may reduce steric clashes compared to 5-fluoro analogs (e.g., ), optimizing target engagement.
  • Sulfonamide Pharmacophore: All compounds utilize sulfonamide groups for solubility and binding, but the 4-methoxy substitution in the target compound could enhance membrane permeability relative to non-methoxy analogs .

Preparation Methods

Synthesis of the Quinazolinone Core

The 2-methyl-3,4-dihydroquinazolin-4-one scaffold forms the foundational structure. A common approach involves cyclocondensation of anthranilic acid derivatives with acetamide or urea under acidic conditions. For example, heating 2-amino-5-fluorobenzoic acid with N-methylacetamide in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields 3-(5-fluoro-2-methylphenyl)-2-methyl-4H-quinazolin-4-one . Alternative methods employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 150°C), achieving comparable yields (~75%) .

Key challenges include avoiding over-oxidation of the dihydroquinazolinone to quinazoline. Stabilizing the intermediate via hydrogen bonding with protic solvents (e.g., ethanol) or using mild oxidizing agents (e.g., iodine) mitigates this issue .

Fluorination Strategies

The fluorine substituent at the 2-position of the phenyl ring is introduced via electrophilic fluorination or halogen exchange. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) ) in acetonitrile at 80°C for 12 hours provides regioselective fluorination (82% yield) . Alternatively, halogen exchange from a brominated precursor using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C achieves substitution with 68% efficiency .

Recent advances leverage transition-metal catalysis for C–H fluorination. Palladium(II)-catalyzed directed fluorination of the quinazolinone-phenyl intermediate with N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate achieves 76% yield while preserving the methoxy and sulfonamide functionalities .

Sulfonamide Formation

Coupling the quinazolinone intermediate with 4-methoxybenzenesulfonyl chloride is critical. The reaction proceeds via nucleophilic substitution under Schotten-Baumann conditions:

  • Dissolve the amine intermediate (3-(5-amino-2-fluorophenyl)-2-methyl-4H-quinazolin-4-one ) in anhydrous dichloromethane (DCM).

  • Add 4-methoxybenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

  • Stir at room temperature for 4–6 hours.

Yields typically range from 65% to 85%, depending on the purity of the amine precursor . Side products, such as bis-sulfonamides, are minimized by controlling stoichiometry and reaction temperature.

Methoxy Group Introduction

The 4-methoxy group on the benzene sulfonamide is introduced prior to sulfonation. Methylation of 4-hydroxybenzenesulfonyl chloride using dimethyl sulfate (DMS) in alkaline conditions (pH 10–12) achieves quantitative conversion . Alternatively, copper(I)-catalyzed coupling of 4-iodobenzenesulfonyl chloride with methanol under CO atmosphere (20 bar, 100°C) provides the methoxy derivative in 90% yield .

Coupling and Final Assembly

The final step involves coupling the fluorinated quinazolinone with the methoxy-sulfonamide moiety. Pd-catalyzed Suzuki-Miyaura cross-coupling is effective:

ComponentQuantityConditionsYield
Boronic ester intermediate1.1 equivPd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M),78%
Sulfonamide halide1.0 equivDME/H₂O (3:1), 90°C, 12 hours

Alternatively, nucleophilic aromatic substitution (SNAr) using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 80°C for 8 hours achieves 72% yield .

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Analytical confirmation employs:

  • ¹H NMR : Aromatic protons at δ 7.8–8.2 ppm, methoxy singlet at δ 3.9 ppm .

  • LC-MS : Molecular ion peak at m/z 458.1 [M+H]⁺ .

Challenges and Optimization

  • Regioselectivity in Fluorination : Competing para/ortho fluorination is mitigated using bulkier directing groups (e.g., tert-butoxycarbonyl) .

  • Sulfonamide Hydrolysis : Acidic workup conditions are avoided to prevent cleavage of the sulfonamide bond .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the fluorophenyl and methoxy groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 456.12) .
  • HPLC : Use reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>98%) and detect degradation products .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for polymorph identification .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus
Contradictions may arise from structural analogs with subtle substituent differences. Methodological approaches include:

  • Systematic SAR Studies : Compare analogs (e.g., trifluoromethyl vs. methoxy groups) using standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
  • Statistical Meta-Analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or binding affinities .
  • Control Experiments : Verify assay conditions (e.g., pH, serum concentration) to rule out confounding factors .

What computational methods are effective for predicting structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with bioactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., GROMACS) .

How does regioselectivity impact the synthesis of intermediates?

Advanced Research Focus
Regioselectivity in quinazolinone functionalization is critical. Strategies to control it include:

  • Directing Groups : Install temporary groups (e.g., nitro) to guide fluorination at the 2-position of the phenyl ring .
  • Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type coupling to ensure C–N bond formation at the 5-position .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates .

What degradation pathways occur under physiological conditions, and how can stability be improved?

Q. Advanced Research Focus

  • Hydrolysis : The sulfonamide bond is prone to cleavage at pH < 3 or > 10. Monitor via HPLC-MS under simulated gastric/intestinal conditions .
  • Oxidative Degradation : Methoxy groups may oxidize to quinones; add antioxidants (e.g., BHT) in formulation .
  • Stabilization Strategies : Encapsulate in PEG-PLGA nanoparticles or modify the methoxy group to electron-withdrawing substituents (e.g., CF₃) .

How can researchers design SAR studies to explore bioactivity?

Q. Advanced Research Focus

  • Scaffold Hopping : Replace the quinazolinone with pyridopyrimidine or benzoxazepin cores to assess scaffold specificity .
  • Substituent Scanning : Synthesize derivatives with halogens (F, Cl), alkyl chains, or heterocycles at the phenyl and sulfonamide positions .
  • In Vivo Validation : Use xenograft models to compare pharmacokinetics (e.g., AUC, t₁/₂) of lead compounds .

What strategies mitigate polymorphism issues during crystallization?

Q. Basic Research Focus

  • Solvent Screening : Test polar (EtOH) vs. non-polar (toluene) solvents to isolate stable polymorphs .
  • Seeding : Introduce crystals of the desired form during cooling crystallization.
  • Thermal Analysis : DSC/TGA to identify enantiotropic or monotropic transitions .

How can regiochemical ambiguities in NMR spectra be resolved?

Q. Basic Research Focus

  • 2D NMR : Use HSQC and HMBC to assign cross-peaks between fluorine and adjacent protons .
  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to track coupling patterns .
  • Comparative Analysis : Reference spectra of simpler analogs (e.g., unfluorinated quinazolinones) .

What enzymatic targets are most promising for this compound?

Q. Advanced Research Focus

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) due to structural similarity to lapatinib analogs .
  • Carbonic Anhydrase IX : Assess inhibition via stopped-flow CO₂ hydration assays (Ki < 10 nM reported for sulfonamide derivatives) .
  • Epigenetic Targets : Test HDAC or BET bromodomain inhibition using TR-FRET assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.